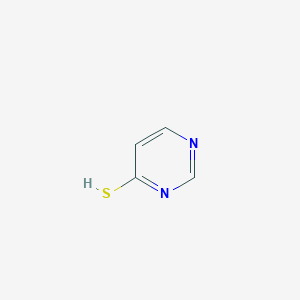

4-Pyrimidinethiol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1H-pyrimidine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAXHFMCFLLMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903817 | |

| Record name | NoName_4575 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-86-8 | |

| Record name | 4-Pyrimidinethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Applications De Recherche Scientifique

Medicinal Chemistry

4-Pyrimidinethiol and its derivatives have been extensively studied for their potential therapeutic applications:

- Anticancer Activity : Research indicates that compounds containing the pyrimidinethiol moiety exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values as low as 0.0227 µM against MCF-7 (breast cancer) cells and 6.13 µM against Caco-2 (colon cancer) cells .

| Compound Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 0.0227 |

| Derivative B | Caco-2 | 6.13 |

- Antimicrobial Effects : 4-Pyrimidinethiol exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 µg/mL for Staphylococcus aureus and Escherichia coli .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 - 1 |

| Escherichia coli | 0.5 - 2 |

- Anti-inflammatory Properties : Some studies suggest that derivatives may possess anti-inflammatory effects, potentially beneficial for treating inflammatory conditions .

Coordination Chemistry

4-Pyrimidinethiol has demonstrated the ability to form stable complexes with metal ions, enhancing catalytic activity in organic synthesis reactions. Coordination polymers formed with silver ions have shown excellent catalytic properties .

Material Science

The compound's unique structural properties make it a valuable building block in the synthesis of new materials. For example, derivatives like 4-(Trifluoromethyl)pyrimidine-2-thiol have been utilized in creating specialty chemicals .

Case Study 1: Anticancer Activity Evaluation

A series of 4-Pyrimidinethiol derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The most potent compounds exhibited significant cytotoxicity, indicating strong anticancer potential.

Case Study 2: Antimicrobial Testing

In vitro susceptibility testing was conducted on several microbial strains to assess the antimicrobial efficacy of pyrimidinethiol derivatives. Results indicated substantial activity against common pathogens, supporting their potential use in therapeutic applications.

Comparaison Avec Des Composés Similaires

Positional Isomers: 2-Thiol vs. 4-Thiol Derivatives

The position of the thiol group significantly influences reactivity and biological activity:

- 4-Pyrimidinethiol : The thiol group at the 4-position enhances hydrogen-bonding interactions, making it a candidate for enzyme inhibition. Its IR spectrum typically shows a thiol stretch near 2567 cm⁻¹ .

- 2-Thiopyrimidine Derivatives: For example, 4-amino-2-thiopyrimidine (CAS 107759-90-0) has a thiol group at the 2-position. This positional change alters electronic distribution, reducing nucleophilicity compared to 4-thiol derivatives .

| Compound | CAS Number | Molecular Formula | Thiol Position | Key IR Stretch (cm⁻¹) |

|---|---|---|---|---|

| 4-Pyrimidinethiol | 2846-89-1 | C₄H₆N₄S | 4 | 2567 (S-H) |

| 4-Amino-2-thiopyrimidine | 107759-90-0 | C₄H₅N₃S | 2 | 2550–2600 (S-H) |

Substitution Patterns: Amino, Methylthio, and Chloro Groups

Substituents modulate solubility and bioactivity:

- 4-Amino-2-(methylthio)-6-pyrimidinol (CAS 1074-41-5): Contains a methylthio (-SCH₃) group at position 2 and hydroxyl (-OH) at position 4. The methylthio group increases lipophilicity, enhancing membrane permeability .

- 6-Chloropyrimidine-2,4-diamine (CAS 156-83-2): Chloro and amino substituents impart electrophilicity, making it a precursor for nucleophilic substitution reactions .

Heterocyclic Hybrids: Pyridine-Pyrimidine Derivatives

Integration of pyridine rings expands π-conjugation and bioactivity:

- 4-(3-Pyridinyl)pyrimidine-2-thiol (CAS 393516-77-3): Combines pyridine and pyrimidine moieties, showing enhanced binding to kinase targets due to planar geometry .

- 4-(4-Hydroxy-3-methoxyphenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol: Exhibits dual hydrogen-bonding (phenolic -OH) and hydrophobic (pyridyl) interactions, with IR peaks at 3573 cm⁻¹ (-OH) and 1643 cm⁻¹ (C=N) .

Thiouracil Derivatives

Thiouracils, synthesized from pyrimidinethiol precursors, demonstrate antiviral and antithyroid properties:

- 2-Thiouracil (III) and 4-Thiouracil (IV): Derived from 4-chloro-2-(methylthio)pyrimidine (XXIII) under varying conditions. 2-Thiouracil is formed via hydrobromic acid treatment, while 4-thiouracil results from hydrolysis of 2-(methylthio)-4-pyrimidinethiol (XXIV) .

| Compound | Synthesis Route | Key Application |

|---|---|---|

| 2-Thiouracil | NaHS at 150°C + HBr | RNA synthesis inhibition |

| 4-Thiouracil | NaHS at 78°C + HCl hydrolysis | Antiviral therapies |

Key Research Findings

- Synthetic Flexibility : 4-Pyrimidinethiol derivatives are synthesized via nucleophilic substitution (e.g., NaHS reactions) or cross-coupling (e.g., Suzuki reactions for pyridine hybrids) .

- Biological Relevance: Thiol-containing pyrimidines exhibit antimicrobial, anticancer, and anti-inflammatory activities, often outperforming non-thiol analogs due to enhanced target binding .

- Spectroscopic Signatures : Thiol stretches in IR (~2567 cm⁻¹) and downfield shifts in ¹H NMR (δ 8.5–9.0 ppm for aromatic protons) aid structural confirmation .

Méthodes De Préparation

Reaction Mechanism

The reaction proceeds via enolization of the β-keto ester, followed by nucleophilic attack by thiourea. Subsequent cyclization and dehydration yield the 4-pyrimidinethiol core. High temperatures (120–160°C) promote enol tautomerization and accelerate cyclization, while polar aprotic solvents like dimethylformamide (DMF) stabilize intermediates. The general reaction equation is:

Optimization of Conditions

Key parameters influencing yield and reaction efficiency include:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 120–160°C | Higher rates of enolization |

| Solvent | DMF, DMSO | Polar aprotic solvents enhance stability of intermediates |

| Molar Ratio (thiourea:ester) | 1.0–1.5:1.0 | Excess thiourea minimizes side reactions |

| Reaction Time | 4–6 hours | Shorter times reduce energy costs |

Example Synthesis (Embodiment 6):

-

Reactants: Methyl acetoacetate (19.5 g, 0.15 mol), thiourea (11.4 g, 0.15 mol)

-

Solvent: DMF (100 mL)

-

Conditions: 120°C, 4 hours

-

Yield: 84.0% (2-sulfydryl-4-hydroxyl-6-methylpyrimidine)

-

Purification: Solvent recovery, cooling crystallization, water wash

Comparative Analysis of Traditional vs. Modern Methods

Historically, 4-pyrimidinethiol synthesis relied on harsh acidic or basic conditions, such as sulfuric acid or sodium hydroxide, which necessitated complex purification and generated toxic waste. The table below contrasts traditional and modern approaches:

| Factor | Traditional Method (Pre-2010) | Modern Method (Post-2012) |

|---|---|---|

| Catalysts | H₂SO₄, NaOH | None |

| Reaction Time | 24–168 hours | 4–12 hours |

| Yield | 40–60% | 80–95% |

| Purification | Column chromatography | Crystallization, solvent recovery |

| Environmental Impact | High (acid/alkali waste) | Low (recyclable solvents) |

The shift to catalyst-free systems reduces equipment corrosion and waste treatment costs, making large-scale production feasible.

Substituent Effects on Yield and Reactivity

The nature of substituents on the β-keto ester and thiourea significantly influences reaction outcomes. Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, accelerating cyclization, while bulky substituents may sterically hinder enolization.

Case Study: Trifluoromethyl Derivative (Embodiment 7)

-

Reactants: Trifluoroacetic ethyl acetoacetate (27.6 g, 0.15 mol), thiourea (11.4 g, 0.15 mol)

-

Solvent: DMF (100 mL)

-

Conditions: 120°C, 4 hours

-

Yield: 86.0% (2-sulfydryl-4-hydroxyl-6-trifluoromethylpyrimidine)

-

1H NMR (DMSO-d6): δ 5.78 (s, H-5), 11.18–11.19 (br, -OH & -SH)

Industrial-Scale Adaptations and Solvent Recovery

A critical advantage of the modern method is its compatibility with continuous manufacturing. High-boiling solvents like DMF are recovered via distillation (>90% recovery rate), reducing raw material costs. Pilot-scale trials demonstrate consistent yields of 82–88% across batches, with product purity exceeding 98% (HPLC).

Process Flow for Industrial Production:

-

Mixing: Combine β-keto ester and thiourea in DMF.

-

Reaction: Heat to 120–160°C for 4–6 hours.

-

Solvent Recovery: Distill DMF under reduced pressure.

-

Crystallization: Cool reaction mixture to 0–5°C.

-

Filtration: Isolate crude product, wash with water.

Q & A

Q. How should raw and processed data be structured in publications to enhance transparency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.